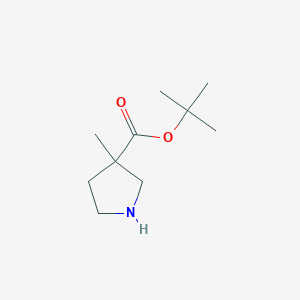

Tert-butyl 3-methylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-methylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Tert-butyl 3-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl 3-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-methoxypyrrolidine-1-carboxylate: A similar compound used as a building block in organic synthesis.

3-Methyl-pyrrolidine-3-carboxylic acid tert-butyl ester: Another derivative with similar applications.

Uniqueness

Tert-butyl 3-methylpyrrolidine-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

Tert-butyl 3-methylpyrrolidine-3-carboxylate (TBMPC) is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBMPC is characterized by a pyrrolidine ring substituted with a tert-butyl group and a carboxylate functional group. Its molecular formula is C9H17NO2, and it has a molar mass of approximately 171.24 g/mol. The presence of the tert-butyl group contributes to its stability and solubility, making it suitable for biological studies.

The biological activity of TBMPC is primarily attributed to its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and selectivity towards various enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological efficacy.

Enzyme Mechanisms and Protein-Ligand Interactions

TBMPC has been utilized in studies focused on enzyme mechanisms and protein-ligand interactions. It serves as a valuable probe for understanding the dynamics of enzyme activity and inhibition, particularly in the context of drug design .

Antiviral Activity

Research has indicated that derivatives of TBMPC exhibit antiviral properties, particularly against influenza virus neuraminidase. Compounds related to TBMPC have been shown to inhibit viral cytopathogenic effects effectively, with significant reductions observed in cell viability assays . The 50% effective concentration (EC50) for these compounds was determined using regression analysis based on absorbance measurements from treated cell cultures.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of TBMPC derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

- Enzyme Interaction Studies : TBMPC has been employed to study interactions with various enzymes. Its structure allows it to act as an inhibitor or modulator, providing insights into enzyme kinetics and inhibition mechanisms.

- Neuroprotective Effects : Research has also explored the neuroprotective properties of TBMPC-related compounds against neurodegenerative conditions. These compounds showed promise in reducing oxidative stress markers in cellular models exposed to amyloid-beta peptides .

Data Summary Table

Propriétés

IUPAC Name |

tert-butyl 3-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)5-6-11-7-10/h11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFADEDYJKXBUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.